Structural Elucidation and Pharmacological Applications of 2-Methoxy-5-methylbenzamide
Structural Elucidation and Pharmacological Applications of 2-Methoxy-5-methylbenzamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In contemporary medicinal chemistry, the design of highly selective molecular probes relies heavily on conformationally flexible yet sterically tuned scaffolds. 2-Methoxy-5-methylbenzamide (C9H11NO2) has emerged as a critical pharmacophore building block, particularly in the synthesis of high-affinity ligands targeting the Sigma-2 (σ2) receptor and Orexin receptors[1],[2]. This technical whitepaper dissects the physicochemical properties of 2-Methoxy-5-methylbenzamide, explains the causality behind its structural utility in drug design, and provides self-validating experimental protocols for its synthesis and radiolabeling.
Physicochemical Profiling & Structural Rationale
The structural architecture of 2-Methoxy-5-methylbenzamide is not arbitrary; every functional group serves a distinct mechanistic purpose in receptor binding and synthetic functionalization.
-
The Amide Group (-CONH
2): Acts as a primary hydrogen bond donor and acceptor, essential for anchoring the molecule within the hydrophilic pockets of target receptors[1]. -
The 2-Methoxy Group (-OCH
3): Imparts an ortho-effect that sterically restricts the rotation of the amide bond, locking the molecule into a bioactive conformation. Furthermore, it serves as a critical synthetic handle; it can be selectively O-demethylated and subsequently radiolabeled with[^11^C]methyl iodide or [^18^F]fluoroethoxy groups for Positron Emission Tomography (PET) imaging[2]. -
The 5-Methyl Group (-CH
3): Fine-tunes the lipophilicity (LogP) of the scaffold, ensuring optimal Blood-Brain Barrier (BBB) penetrance without inducing non-specific hydrophobic toxicity.
Quantitative Physicochemical Data
The following table summarizes the core computed and experimental properties of the 2-Methoxy-5-methylbenzamide scaffold, establishing its baseline as a drug-like molecule[3].
| Property | Value | Scientific Significance |
| Molecular Formula | C | Core scaffold for σ2 radioligands and ALCAT1 inhibitors. |
| Molecular Weight | 165.19 g/mol | Low MW allows for extensive functionalization while maintaining drug-likeness. |
| Exact Mass | 165.0790 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation. |
| Topological Polar Surface Area | ~52.3 Ų | Optimal for Blood-Brain Barrier (BBB) penetration (ideal is < 90 Ų). |
| Hydrogen Bond Donors | 1 (Amide -NH | Essential for target receptor pocket anchoring. |
| Hydrogen Bond Acceptors | 2 (Amide =O, Ether -O-) | Facilitates precise orientation within the binding site. |
| Rotatable Bonds | 2 | Provides necessary conformational flexibility for induced-fit binding. |
Mechanistic Role in Drug Design: The Sigma-2 (σ2) Receptor Paradigm
The most prominent application of the 2-Methoxy-5-methylbenzamide scaffold is its integration into conformationally flexible benzamide analogs, such as RHM-1 and RHM-2 . These compounds exhibit exceptionally high affinity (Ki < 15 nM) and selectivity (σ1:σ2 ratio > 300) for the Sigma-2 receptor.
The σ2 receptor, recently identified as the transmembrane protein TMEM97 , forms a trimeric complex with PGRMC1 and LDLR to regulate cholesterol and apolipoprotein E (ApoE) uptake[4]. Because TMEM97 is upregulated by up to 10-fold in proliferating solid tumors (e.g., breast and brain cancer), 2-Methoxy-5-methylbenzamide derivatives are heavily utilized as PET biomarkers to image tumor proliferative status and induce targeted cytotoxicity via caspase-3 activation and reactive oxygen species (ROS) generation[4],[5].
Mechanistic pathway of Sigma-2 receptor targeting by 2-Methoxy-5-methylbenzamide derivatives.
Experimental Methodologies: Synthesis and Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every synthetic step is paired with an analytical quality control mechanism to guarantee reproducibility.
Protocol A: Step-by-Step Synthesis of the 2-Methoxy-5-methylbenzamide Scaffold
Objective: Synthesize the core benzamide from 2-methoxy-5-methylbenzoic acid with high atom economy and minimal side-reactions[6].
-
Substrate Activation: Dissolve 1.0 eq of 2-methoxy-5-methylbenzoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1.2 eq of Hydroxybenzotriazole (HOBt).
-
Causality: EDC is selected over harsh chlorinating agents like thionyl chloride (SOCl
2) because acidic chlorination can lead to partial cleavage of the sensitive 2-methoxy ether. HOBt forms an active ester intermediate, suppressing the formation of inactive N-acylureas and accelerating amidation.
-
-
Amidation: Introduce 2.0 eq of ammonium chloride (or a specific target amine if synthesizing a derivative) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.
-
Causality: DIPEA acts as a non-nucleophilic base. It neutralizes the HCl generated from EDC and ammonium chloride, driving the nucleophilic attack of ammonia on the HOBt-ester without competing for the electrophilic center.
-
-
Self-Validating Quality Control (QC): Quench the reaction with water, extract with DCM, and wash sequentially with 1M HCl and brine. Dry the organic layer over Na
2SO4and concentrate in vacuo.-
Validation: Run High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The presence of the[M+H]^+^ peak at m/z 166.08 confirms the product. Perform ^1^H-NMR (CDCl
3): The distinct singlet of the methoxy group at ~3.9 ppm and the methyl group at ~2.3 ppm validates structural integrity.
-
Protocol B: Radiosynthesis for PET Imaging ([^11^C] Methylation)
Objective: Convert the stable benzamide into an ^11^C-radiolabeled probe for in vivo imaging[2].
-
Precursor Generation (O-Demethylation): Treat the 2-Methoxy-5-methylbenzamide derivative with Boron tribromide (BBr
3) in DCM at -78°C to yield the 2-hydroxy-5-methylbenzamide precursor.-
Causality: BBr
3is a strong Lewis acid that selectively cleaves the aryl methyl ether without disrupting the amide bond, providing the necessary phenolic precursor for radiolabeling.
-
-
Radiolabeling: React the phenol precursor with [^11^C]methyl iodide ([^11^C]CH
3I) in N,N-dimethylformamide (DMF) using sodium hydroxide (NaOH) as a base at 80°C for 5 minutes.-
Causality: The highly polar aprotic solvent (DMF) and strong base (NaOH) ensure complete deprotonation of the phenol, maximizing the nucleophilic substitution rate of the short-lived [^11^C] isotope (t
1/2= 20.4 min).
-
-
Self-Validating Quality Control (QC): Quench the reaction with HPLC mobile phase and inject directly onto a semi-preparative HPLC column.
-
Validation: Collect the radioactive fraction corresponding to the product. Perform analytical radio-HPLC co-injection with a non-radioactive reference standard. A matching retention time with >95% radiochemical purity and >99% chemical purity validates the batch for in vivo use.
-
Step-by-step synthetic workflow and radiolabeling of 2-Methoxy-5-methylbenzamide derivatives.
References
The following authoritative sources ground the mechanistic claims and protocol standards discussed in this whitepaper:
-
Title: The σ2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe Source: Cancer Research (AACR Journals) URL: [Link]
-
Title: Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease Source: eNeuro URL: [Link]
- Source:Google Patents (US9493432B2)
Sources
- 1. US9493432B2 - Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 643087-31-4(Benzamide, 2-methoxy-5-methyl- (9CI);) | Kuujia.com [kuujia.com]
- 4. Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease | eNeuro [eneuro.org]
- 5. mdpi.com [mdpi.com]
- 6. US11208404B2 - Compounds useful as inhibitors of ALCAT 1 - Google Patents [patents.google.com]

